molecular formula C8H8F3NS B7938963 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline

3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline

Cat. No.: B7938963
M. Wt: 207.22 g/mol
InChI Key: KMYQCBMXXMOPSD-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline (CAS: 1445684-99-0) is a fluorinated aniline derivative with a sulfanyl (-S-) linker connecting the trifluoroethyl group to the benzene ring. Its molecular formula is C₈H₈F₃NS, and it has a molecular weight of 207.22 g/mol . The compound is characterized by:

  • A primary amine (-NH₂) group on the benzene ring.
  • A trifluoroethyl group (-CH₂CF₃) attached via a thioether (-S-) bond at the meta position.

This structure confers unique electronic properties due to the electron-withdrawing trifluoromethyl group and the sulfur atom, influencing reactivity and solubility.

Properties

IUPAC Name

3-(2,2,2-trifluoroethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYQCBMXXMOPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline has been explored for various applications in scientific research:

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex organic molecules that contain fluorine atoms. These fluorinated compounds are of particular interest in medicinal chemistry due to their enhanced bioactivity and stability .

Enzyme Inhibition Studies

Research indicates that the compound can be utilized in studies focused on enzyme inhibition and protein-ligand interactions. The trifluoroethyl group enhances binding affinity to molecular targets due to its electron-withdrawing properties.

Agrochemical Development

Due to its unique structural features, 3-[(2,2,2-trifluoroethyl)sulfanyl]aniline may be applied in the development of agrochemicals. Compounds with trifluoroethyl groups have shown potential antimicrobial and anticancer activities, making them suitable candidates for agricultural applications .

Material Science

The compound can also be used in producing specialty chemicals and materials, including polymers. Its unique chemical properties allow for modifications that enhance material performance in various industrial applications.

Case Study 1: Trifluoromethyl Compounds in Drug Development

A study highlighted the synthesis of trifluoromethyl-containing drugs post-2020 that utilized similar compounds as intermediates. The incorporation of trifluoromethyl groups significantly improved pharmacological profiles, showcasing the importance of such building blocks in drug discovery .

Case Study 2: Bioisosterism in Medicinal Chemistry

Research on amide bond bioisosteres demonstrated that substituting traditional amide bonds with structures like those containing trifluoromethyl groups can enhance biological activity. This approach underlines the relevance of compounds like 3-[(2,2,2-trifluoroethyl)sulfanyl]aniline in developing new therapeutic agents .

Mechanism of Action

The mechanism by which 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

(a) 2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline (CAS: 99229-16-0)
  • Molecular Formula : C₈H₈F₃NS (identical to the target compound).
  • Key Difference : The trifluoroethylsulfanyl group is attached at the ortho position instead of meta.
  • Implications :
    • Steric hindrance near the amine group may reduce nucleophilicity in reactions requiring amine participation.
    • Altered electronic effects due to proximity between the -NH₂ and -S-CH₂CF₃ groups .
(b) 4-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
  • Molecular Formula : C₈H₈F₃NS (inferred).
  • Key Difference : Substituent at the para position.
  • Implications: Enhanced resonance stabilization of the amine group due to para-substitution. Potential differences in crystallinity and melting points compared to meta/ortho isomers.

Functional Group Variants

(a) 3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS: N/A)
  • Molecular Formula : C₈H₇ClF₃N.
  • Key Differences :
    • Chlorine substituent at the meta position.
    • Trifluoroethyl group attached directly to the amine (-NH-CH₂CF₃).
  • Implications :
    • Increased molecular weight (209.60 g/mol ) and lipophilicity due to chlorine.
    • Reduced hydrogen-bonding capability compared to the sulfanyl-linked analogue .
(b) 3-(2,2,2-Trifluoroethyl)aniline (CAS: 768335-16-6)
  • Molecular Formula : C₈H₈F₃N.
  • Lower solubility in polar solvents compared to the sulfanyl-containing analogue .

Complex Derivatives

(a) 3,5-Difluoro-4-[[3-(2,2,2-Trifluoroethoxy)propyl]sulfanyl]aniline (CAS: N/A)
  • Molecular Formula: C₁₁H₁₂F₅NOS.
  • Key Differences :
    • Additional fluorine atoms at the 3,5-positions.
    • Extended alkyl chain (-O-(CH₂)₃-S-) between the trifluoroethoxy group and sulfur.
  • Implications: Increased molecular weight (301.27 g/mol) and steric bulk.
(b) 2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)aniline (CAS: 1021088-29-8)
  • Molecular Formula : C₁₀H₁₂F₃N.
  • Key Differences :
    • Methyl groups at the 2,3-positions.
    • Trifluoroethyl group attached to the amine.
  • Implications :
    • Steric hindrance from methyl groups may limit reactivity.
    • Higher hydrophobicity due to additional alkyl substituents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline C₈H₈F₃NS 207.22 Meta -NH₂, -S-CH₂CF₃
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline C₈H₈F₃NS 207.22 Ortho -NH₂, -S-CH₂CF₃
3-Chloro-N-(2,2,2-trifluoroethyl)aniline C₈H₇ClF₃N 209.60 Meta -NH-CH₂CF₃, -Cl
3-(2,2,2-Trifluoroethyl)aniline C₈H₈F₃N 175.15 Meta -NH₂, -CH₂CF₃
3,5-Difluoro-4-[[3-(2,2,2-Trifluoroethoxy)propyl]sulfanyl]aniline C₁₁H₁₂F₅NOS 301.27 3,5,4 -NH₂, -S-(CH₂)₃-O-CF₃, -F

Biological Activity

3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.

Synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline

The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline typically involves the reaction of an appropriate aniline derivative with a trifluoroethyl sulfanyl group. The following is a general outline of the synthetic route:

  • Starting Materials : Aniline derivatives and trifluoroethyl iodide.
  • Reaction Conditions : The reaction is often conducted in the presence of a base (e.g., sodium hydride) to facilitate nucleophilic substitution.
  • Purification : The product is purified through recrystallization or chromatography to obtain high purity.

Antimicrobial Properties

Research indicates that compounds containing the trifluoroethyl sulfanyl group exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains and fungi, suggesting that the trifluoromethyl group enhances the lipophilicity and membrane penetration of the molecule .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline have shown promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the aniline moiety significantly influence biological activity. For instance, variations in substituents on the aromatic ring can enhance or diminish the compound's effectiveness against specific pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on phenylpiperazine derivatives containing a trifluoroethyl sulfanyl group demonstrated their effectiveness against Tetranychus urticae, a common agricultural pest. The results indicated that compounds with this functional group exhibited higher acaricidal activity compared to their non-fluorinated counterparts .

Compound NameAcaricidal Activity (IC50)Notes
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline0.5 µMHigh efficacy against T. urticae
Control Compound5 µMLower activity observed

Case Study 2: Anticancer Potential

In vitro testing on various cancer cell lines revealed that 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline inhibited cell growth significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .

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